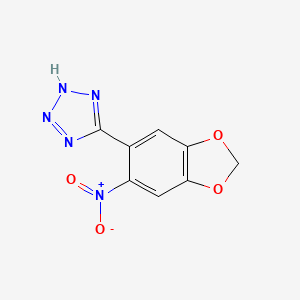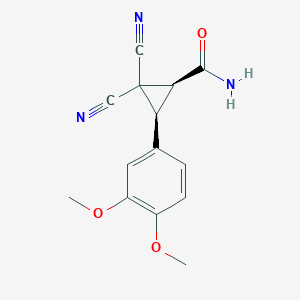![molecular formula C21H23Cl2N3O B11486707 N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11486707.png)
N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a dichlorobenzyl group, and a dimethylpropanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with 3,4-dichlorobenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. This reaction forms the benzimidazole core.
Alkylation: The benzimidazole derivative is then alkylated using 2-bromoethylamine to introduce the ethylamine side chain.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to bind to the active sites of various enzymes, inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Chlorfenapyr: An insecticide with a similar benzimidazole structure.
Pyrrolomycins: Natural antibiotics with a benzimidazole core.
Osimertinib: An anticancer drug with a benzimidazole scaffold.
Uniqueness
N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group enhances its lipophilicity, while the dimethylpropanamide moiety provides steric hindrance, affecting its interaction with biological targets.
Propiedades
Fórmula molecular |
C21H23Cl2N3O |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H23Cl2N3O/c1-21(2,3)20(27)24-11-10-19-25-17-6-4-5-7-18(17)26(19)13-14-8-9-15(22)16(23)12-14/h4-9,12H,10-11,13H2,1-3H3,(H,24,27) |
Clave InChI |
YMDUZAGVASPVEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(methylsulfonyl)-N-[2-(naphthalen-2-yloxy)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11486635.png)
![1-[2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11486643.png)
![1,3-dimethyl-7-(thiophen-2-yl)-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486647.png)

![ethyl 4-[1,3-dimethyl-2,4-dioxo-7-(thiophen-2-yl)-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B11486662.png)
![N-(2-{[(4-tert-butylphenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486668.png)



![(4R,4aR,5S,8R)-2-amino-4-(3-methoxyphenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile](/img/structure/B11486693.png)
![ethyl 2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11486697.png)
![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11486698.png)

![2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B11486702.png)
